2-Acetyl-4-methylphenyl 2-chlorobenzoate
Description
2-Acetyl-4-methylphenyl 2-chlorobenzoate is an aromatic ester featuring a 2-chlorobenzoate group esterified to a substituted phenyl ring containing acetyl and methyl substituents. Its molecular formula is C₁₅H₁₁ClO₃, with a molecular weight of 274.70 g/mol (monoisotopic mass: 274.039672) .
Properties
Molecular Formula |
C16H13ClO3 |
|---|---|
Molecular Weight |
288.72 g/mol |
IUPAC Name |
(2-acetyl-4-methylphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO3/c1-10-7-8-15(13(9-10)11(2)18)20-16(19)12-5-3-4-6-14(12)17/h3-9H,1-2H3 |
InChI Key |
LTJHZYVICGBVOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)C(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Acetylphenyl 4-chlorobenzoate
A key structural analog is 2-Acetylphenyl 4-chlorobenzoate (CAS: 84634-62-8), which differs in the position of the chlorine substituent on the benzoate ring (para vs. ortho) . Despite sharing the same molecular formula (C₁₅H₁₁ClO₃ ), the positional isomerism leads to distinct properties:
- Reactivity : The ortho-chloro group in the target compound may enhance steric hindrance and reduce ester hydrolysis rates compared to the para isomer.
- Biological Activity: Metal complexes of 2-chlorobenzoate derivatives (e.g., Co(II) and Zn(II) with 3-cyanopyridine) demonstrate antimicrobial properties, suggesting that the target compound’s substituent positions could modulate its coordination chemistry and bioactivity .
Simpler Ester Derivatives: Methyl 2-Chlorobenzoate
Methyl 2-chlorobenzoate (C₈H₇ClO₂ ) is a simpler ester derivative lacking the acetyl and methylphenyl groups. Key differences include:
- Molecular Weight : 170.59 g/mol vs. 274.70 g/mol for the target compound.
- Applications: Methyl esters are widely used as intermediates in pharmaceuticals and agrochemicals, whereas bulkier aromatic esters like 2-Acetyl-4-methylphenyl 2-chlorobenzoate may serve as monomers for polymers or ligands in metal-organic frameworks .
- Environmental Persistence : Microbial degradation studies indicate that 2-chlorobenzoate (2-CB) is less readily utilized by bacteria compared to 3-chlorobenzoate (3-CB), implying that ester derivatives like the target compound may exhibit similar recalcitrance .
Halogen-Substituted Analogues: Methyl 4-Chloro-2-fluorobenzoate
Methyl 4-chloro-2-fluorobenzoate (C₈H₆ClFO₂ ) introduces fluorine at the ortho position. Comparisons include:
- Electrophilicity : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions.
- Thermal Stability : Fluorinated esters generally exhibit higher thermal stability, which may be advantageous in high-temperature polymer applications .
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